

The Discovery and Origin of Avermectin B1a Monosaccharide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Avermectin B1a monosaccharide*

Cat. No.: *B12348838*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avermectin B1a, a potent macrocyclic lactone with significant antiparasitic and insecticidal properties, is a natural product of the soil actinomycete *Streptomyces avermitilis*. Its complex structure is characterized by a 16-membered macrocyclic lactone ring, a spiroketal system, a hexahydrobenzofuran moiety, and a disaccharide substituent at the C-13 position composed of two L-oleandrose monosaccharide units. The discovery of this unique monosaccharide is intrinsically linked to the initial isolation and characterization of the avermectin compounds themselves. This technical guide provides an in-depth exploration of the discovery and origin of the **Avermectin B1a monosaccharide**, detailing the biosynthetic pathway, experimental protocols for its isolation and characterization, and quantitative data on its production.

Discovery and Origin

The journey to the discovery of Avermectin B1a and its constituent monosaccharide began in the 1970s through a collaborative effort between the Kitasato Institute in Japan and Merck Sharp & Dohme Research Laboratories in the United States.^{[1][2]} In 1978, a novel actinomycete, designated NRRL 8165, was isolated from a soil sample in Ito City, Shizuoka Prefecture, Japan.^{[3][4]} This organism was later named *Streptomyces avermitilis*.^[4]

Initial testing of the fermentation broths of *S. avermitilis* revealed potent anthelmintic activity against *Nematospiroides dubius* in mice.^{[3][4]} This led to the isolation and characterization of a

complex of eight closely related compounds, collectively named avermectins.^[5] These were identified as a series of macrocyclic lactone derivatives, a departure from the more common macrolide or polyene antibiotics, as they lacked significant antibacterial or antifungal activity.^[3] The major components were designated as A1a, A2a, B1a, and B2a, with Avermectin B1a being a significant and highly potent constituent.^[6] The structural elucidation of these complex molecules, including the identification of the L-oleandrose disaccharide at position C-13, was a significant undertaking, accomplished through techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography.

The Avermectin B1a Monosaccharide: L-Oleandrose

The monosaccharide unit of Avermectin B1a is L-oleandrose, a deoxysugar. In the parent Avermectin B1a molecule, two L-oleandrose units are linked to form a disaccharide, which is then attached to the C-13 position of the aglycone. The presence and structure of this sugar moiety are crucial for the biological activity of the avermectins.

Biosynthesis of Avermectin B1a and its Monosaccharide

The biosynthesis of Avermectin B1a is a complex process orchestrated by a large gene cluster, termed the ave gene cluster, spanning approximately 80 kb in the *S. avermitilis* genome.^{[7][8]} The process can be broadly divided into three stages:

- **Aglycone Synthesis:** The macrocyclic lactone core, known as the aglycone, is synthesized by a type I polyketide synthase (PKS) encoded by the aveA genes.^{[9][10]} This large enzymatic complex catalyzes the sequential condensation of acetate and propionate units to form the polyketide chain.
- **Aglycone Modification:** Following the initial polyketide synthesis, the aglycone undergoes a series of modifications, including cyclization and oxidation, carried out by enzymes encoded by other genes within the ave cluster.^[8]
- **Glycosylation:** The final step is the attachment of the L-oleandrose disaccharide. The biosynthesis of the sugar precursor, dTDP-L-oleandrose, and its subsequent transfer to the avermectin aglycone are catalyzed by a set of glycosyltransferase enzymes, also encoded within the ave gene cluster.^[8] Studies with mutant strains of *S. avermitilis* have indicated

that the methylation of the oleandrose unit occurs before its attachment to the macrolide ring. [11] The aveR gene within the cluster acts as a positive regulator for the entire biosynthetic pathway.[12]

Quantitative Data

The production of Avermectin B1a by *Streptomyces avermitilis* can vary significantly depending on the strain, fermentation conditions, and genetic modifications. The following tables summarize some reported production titers.

Strain	Fermentation Condition	Avermectin B1a Titer ($\mu\text{g/mL}$)	Reference
<i>S. avermitilis</i> A229 (Industrial Strain)	Optimized fed-batch fermentation	6447	[13]
<i>S. avermitilis</i> A229 (Engineered)	Co-overexpression of aveC8m, fadD-fadAB, and bicA-ecaA	9613	[13]
<i>S. avermitilis</i> G1-1 (Mutant)	Not specified	Increased by 40% compared to wild type	[14]
<i>S. avermitilis</i>	Optimized low-cost medium	460	[14]
<i>S. avermitilis</i> 41445	SM2 growth medium, 10 days	17 (for B1b)	[15]

Component	Ratio in Abamectin	Reference
Avermectin B1a	$\geq 80\%$	[16]
Avermectin B1b	$\leq 20\%$	[16]

Experimental Protocols

Fermentation of *Streptomyces avermitilis*

Objective: To cultivate *S. avermitilis* for the production of avermectins.

Materials:

- *Streptomyces avermitilis* strain (e.g., ATCC 31272)
- Seed Medium (example composition per liter): Glucose 1.0 g, Lactose 1.0 g, Cottonseed flour 1.5 g, Yeast extract 0.5 g, L-lysine 0.1 g, Tap water. Adjust pH to 7.2.
- Production Medium (example composition per liter): Soluble corn starch 50.0 g, Yeast extract 2.0 g, KCl 0.1 g, NaCl 0.5 g, MgSO₄·7H₂O 0.1 g, CaCO₃ 0.8 g. Adjust pH to 7.0-7.2.[15]
- Shake flasks or fermenter

Procedure:

- Inoculum Preparation: Inoculate the seed medium with a spore suspension or a vegetative culture of *S. avermitilis*. Incubate at 28-31°C for 24-48 hours with shaking (e.g., 230-250 rpm).[15][17]
- Production Culture: Inoculate the production medium with the seed culture (typically 5-10% v/v).[15]
- Fermentation: Incubate the production culture at 28-31°C for 5-10 days with vigorous aeration and agitation.[15][17]
- Monitoring: Monitor pH, dissolved oxygen, and substrate consumption throughout the fermentation.
- Harvest: At the end of the fermentation, harvest the mycelium and broth for extraction.

Extraction and Isolation of Avermectins

Objective: To extract and purify the avermectin complex from the fermentation broth.

Materials:

- Fermentation broth
- Solvents: Acetone, Methylene chloride, Ethyl acetate, Methanol, Acetonitrile

- Adsorbents: Silica gel, Sephadex LH-20

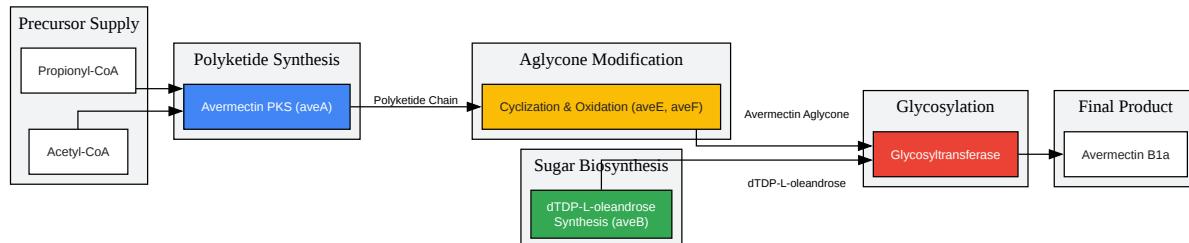
Procedure:

- Mycelial Extraction: Separate the mycelium from the broth by filtration or centrifugation. Extract the mycelium with a solvent like acetone.
- Broth Extraction: Extract the clarified broth with a water-immiscible solvent such as methylene chloride or ethyl acetate.
- Solvent Partitioning: Combine the extracts and perform solvent-solvent partitioning to remove impurities.
- Chromatography:
 - Adsorption Chromatography: Use silica gel chromatography to separate the avermectin complex from other compounds.
 - Partition Chromatography: Employ Sephadex LH-20 for the separation of the individual avermectin components.[\[5\]](#)

High-Performance Liquid Chromatography (HPLC) Analysis

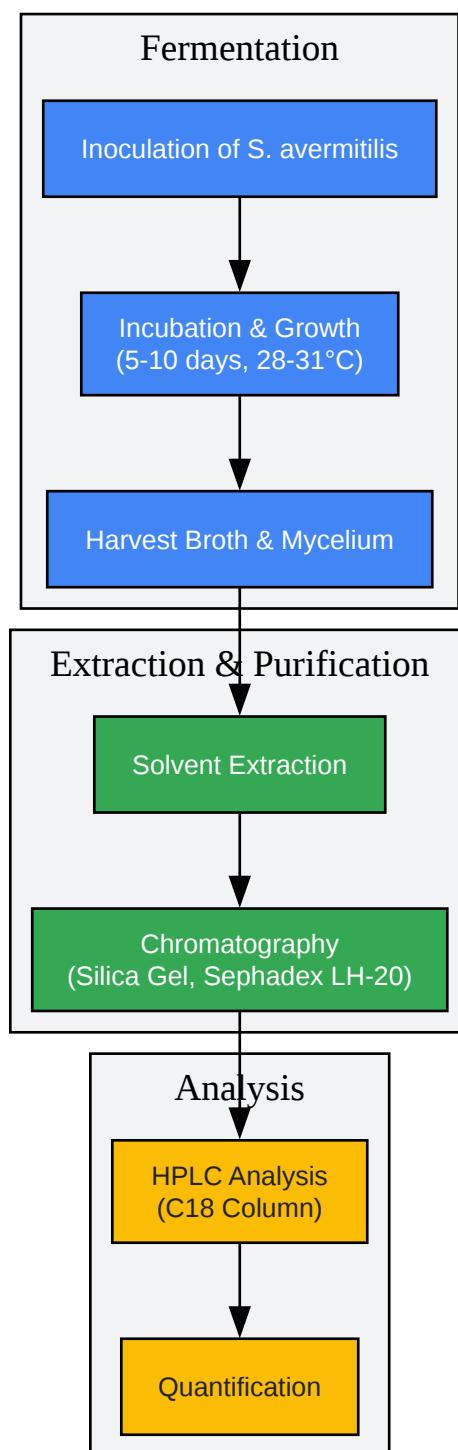
Objective: To separate and quantify Avermectin B1a.

Materials:


- HPLC system with a UV or fluorescence detector
- Reversed-phase C18 column (e.g., Phenomenex® C18, 150 x 4.6 mm, 5 μ m)[\[18\]](#)[\[19\]](#)
- Mobile Phase: A mixture of acetonitrile, methanol, and water. A common composition is acetonitrile:methanol:water (53:35:12, v/v/v).[\[19\]](#)
- Avermectin B1a standard

- Derivatizing agents (for fluorescence detection): 1-methylimidazole and trifluoroacetic anhydride (TFAA)[20][21]

Procedure:


- Sample Preparation: Dissolve the extracted and purified avermectin sample in the mobile phase.
- Chromatographic Conditions:
 - Column Temperature: 20-30°C[18][20]
 - Flow Rate: 1.0-1.2 mL/min[18][20]
 - Injection Volume: 20 µL[18][19]
 - Detection:
 - UV detection at 250 nm.[18][19]
 - Fluorescence detection with excitation at ~365 nm and emission at ~475 nm after post-column derivatization.[20]
- Quantification: Compare the peak area of Avermectin B1a in the sample to a standard curve generated from known concentrations of the Avermectin B1a standard.

Visualizations

[Click to download full resolution via product page](#)

Caption: A simplified workflow of the Avermectin B1a biosynthetic pathway.

[Click to download full resolution via product page](#)

Caption: A general experimental workflow for Avermectin B1a production and analysis.

Conclusion

The discovery of Avermectin B1a and its unique L-oleandrose monosaccharide substituent from *Streptomyces avermitilis* marked a pivotal moment in the development of antiparasitic agents. Understanding the intricate biosynthetic pathway and the precise experimental protocols for its production and characterization are fundamental for researchers in natural product chemistry, metabolic engineering, and drug development. The continued exploration of the *S. avermitilis* genome and the optimization of fermentation and analytical techniques promise to further enhance the production of this vital compound and potentially lead to the discovery of novel analogs with improved therapeutic properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ivermectin: From Merck Innovation to Global Health Impact | OpenOChem Learn [learn.openochem.org]
- 2. Ivermectin, 'Wonder drug' from Japan: the human use perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Avermectins, new family of potent anthelmintic agents: producing organism and fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Avermectins, New Family of Potent Anthelmintic Agents: Producing Organism and Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Avermectins, New Family of Potent Anthelmintic Agents: Isolation and Chromatographic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potential of *Streptomyces avermitilis*: A Review on Avermectin Production and Its Biocidal Effect | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Organization of the biosynthetic gene cluster for the polyketide anthelmintic macrolide avermectin in *Streptomyces avermitilis* - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organization of biosynthetic gene cluster for avermectin in *Streptomyces avermitilis*: analysis of enzymatic domains in four polyketide synthases - PubMed

[pubmed.ncbi.nlm.nih.gov]

- 11. "Streptomyces avermitilis" mutants defective in methylation of avermectins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of a regulatory gene, aveR, for the biosynthesis of avermectin in Streptomyces avermitilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Avermectin B1a production in Streptomyces avermitilis is enhanced by engineering aveC and precursor supply genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Interrogation of Streptomyces avermitilis for efficient production of avermectins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. brieflands.com [brieflands.com]
- 16. Streptomyces avermitilis MICNEMA2022: a new biorational strain for producing abamectin as an integrated nematode management agent - PMC [pmc.ncbi.nlm.nih.gov]
- 17. RU2098483C1 - Method of avermectin preparing, strain streptomyces avermitilis - a producer of avermectin - Google Patents [patents.google.com]
- 18. scielo.br [scielo.br]
- 19. scielo.br [scielo.br]
- 20. scispace.com [scispace.com]
- 21. nucleus.iaea.org [nucleus.iaea.org]
- To cite this document: BenchChem. [The Discovery and Origin of Avermectin B1a Monosaccharide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12348838#avermectin-b1a-monosaccharide-discovery-and-origin>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com